2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a carboxamide group The compound also contains a thiadiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiadiazole intermediates. Common synthetic routes include:
Formation of the Pyridine Intermediate: This can be achieved through chlorination of pyridine derivatives.
Synthesis of the Thiadiazole Intermediate: This involves the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling the pyridine and thiadiazole intermediates under conditions that promote the formation of the carboxamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the thiadiazole ring.
Coupling Reactions: The carboxamide group can engage in coupling reactions with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the thiadiazole ring.
Scientific Research Applications
2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: May serve as a probe or inhibitor in biochemical assays due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitropyridine: Shares the pyridine and chlorine substitution but lacks the thiadiazole and methoxyphenyl groups.
3-Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c1-23-9-4-2-3-8(7-9)13-19-15(24-21-13)20-14(22)10-5-6-11(16)18-12(10)17/h2-7H,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNHFIUXXFFMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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